molecular formula C15H16F3N3O2 B2366828 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid CAS No. 1094029-40-9

4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid

Cat. No. B2366828
CAS RN: 1094029-40-9
M. Wt: 327.307
InChI Key: XJGFREGMJLZEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid, also known as TFMPA, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which plays a crucial role in synaptic transmission and plasticity.

Mechanism of Action

4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid acts as an antagonist of mGluR1 by binding to the receptor and blocking its activation by glutamate. This leads to a decrease in the activity of downstream signaling pathways, such as the phospholipase C (PLC) pathway, which is involved in the modulation of intracellular calcium levels and the release of neurotransmitters. By inhibiting the activity of mGluR1, this compound can modulate synaptic plasticity and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the target tissue or organ. In general, this compound can modulate synaptic transmission and plasticity by inhibiting the activity of mGluR1. This can lead to a decrease in the release of neurotransmitters such as glutamate, GABA, and dopamine, and affect various cellular processes such as calcium signaling, gene expression, and protein synthesis. This compound has also been shown to have anti-inflammatory and neuroprotective effects in some experimental models.

Advantages and Limitations for Lab Experiments

4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid has several advantages as a research tool, including its high potency and selectivity for mGluR1, its availability from commercial sources, and its well-established pharmacology and toxicity profile. However, this compound also has some limitations, such as its relatively low solubility in water and some organic solvents, its susceptibility to degradation and oxidation, and its potential off-target effects on other glutamate receptors or ion channels.

Future Directions

There are several future directions for research on 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid and mGluR1. One direction is to investigate the role of mGluR1 in different physiological and pathological processes, such as learning and memory, epilepsy, and schizophrenia. Another direction is to develop new drugs that target mGluR1 and have improved pharmacokinetic and pharmacodynamic properties. Finally, the use of this compound in combination with other research tools such as optogenetics, electrophysiology, and imaging techniques can provide new insights into the function of mGluR1 and its interactions with other molecular targets in the brain and other tissues.

Synthesis Methods

The synthesis of 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid involves several steps, including the preparation of 2-(trifluoromethyl)quinazolin-4-amine, which is then reacted with 4-methyl-2-oxopentanoic acid to yield this compound. The overall yield of the synthesis is around 20%, and the purity of the final product can be confirmed by high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid is widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, this compound has been used to investigate the involvement of mGluR1 in pain perception, anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to study the pharmacology of mGluR1 and to develop new drugs that target this receptor.

properties

IUPAC Name

4-methyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c1-8(2)7-11(13(22)23)19-12-9-5-3-4-6-10(9)20-14(21-12)15(16,17)18/h3-6,8,11H,7H2,1-2H3,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGFREGMJLZEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=NC(=NC2=CC=CC=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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